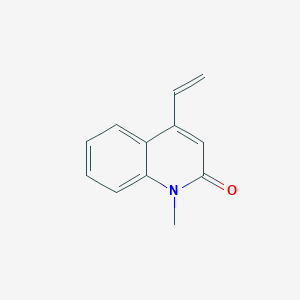
1-Methyl-4-vinylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-vinylquinolin-2(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-vinylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it can induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-4-vinylquinolin-2(1H)-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. It can modulate the expression of certain genes and proteins that are involved in cell proliferation, differentiation, and survival. It can also affect the activity of certain ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Methyl-4-vinylquinolin-2(1H)-one in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to generate a wide range of derivatives with different properties and functions. However, there are also some limitations to its use, such as its potential toxicity and instability under certain conditions. Therefore, careful consideration should be given to the experimental design and safety measures when using this compound in lab experiments.
Direcciones Futuras
There are many potential future directions for the study of 1-Methyl-4-vinylquinolin-2(1H)-one. Some possible areas of research include:
- Further investigation of its mechanism of action and molecular targets in different biological systems.
- Development of more efficient synthesis methods and purification techniques to improve the yield and purity of the compound.
- Exploration of its potential applications in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents.
- Examination of its pharmacokinetics and pharmacodynamics in vivo to evaluate its safety and efficacy as a therapeutic agent.
- Investigation of its interactions with other compounds and biomolecules, such as proteins and lipids, to gain insights into its biological activity and potential therapeutic uses.
Conclusion:
In conclusion, 1-Methyl-4-vinylquinolin-2(1H)-one is a versatile and potent chemical compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable tool for investigating various biological processes and developing novel therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential uses in different fields.
Métodos De Síntesis
The synthesis of 1-Methyl-4-vinylquinolin-2(1H)-one can be achieved through several methods, including the reaction of 4-chloroquinoline with methyl vinyl ketone in the presence of a base, or the reaction of 4-aminoquinoline with acetylacetone followed by the addition of methyl iodide. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-Methyl-4-vinylquinolin-2(1H)-one has been extensively studied for its potential applications in various scientific fields, such as medicinal chemistry, materials science, and organic synthesis. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. In addition, it can be used as a building block for the synthesis of other compounds with potential therapeutic applications.
Propiedades
Número CAS |
133363-53-8 |
|---|---|
Nombre del producto |
1-Methyl-4-vinylquinolin-2(1H)-one |
Fórmula molecular |
C12H11NO |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-ethenyl-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H11NO/c1-3-9-8-12(14)13(2)11-7-5-4-6-10(9)11/h3-8H,1H2,2H3 |
Clave InChI |
QBCAYCIEDOTWBG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
SMILES canónico |
CN1C2=CC=CC=C2C(=CC1=O)C=C |
Sinónimos |
2(1H)-Quinolinone,4-ethenyl-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



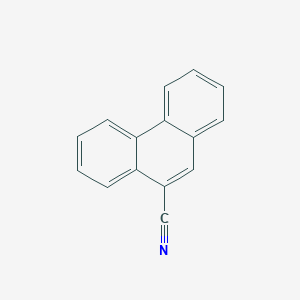
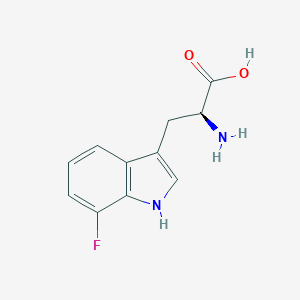
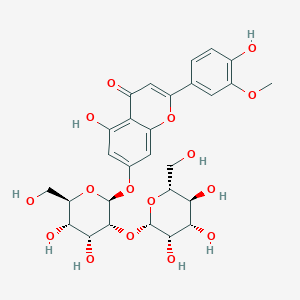
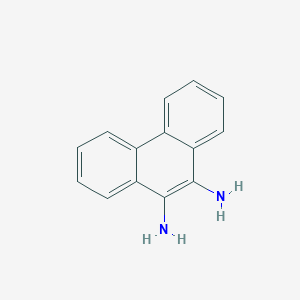
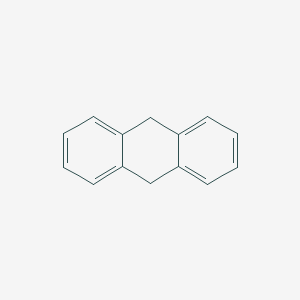
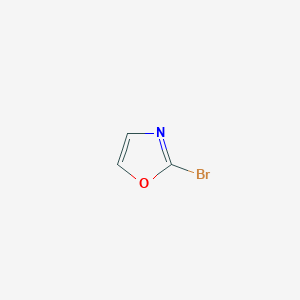
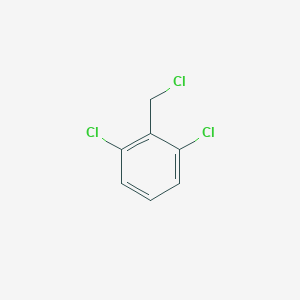
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
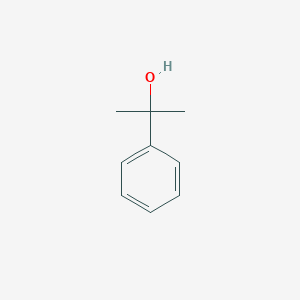
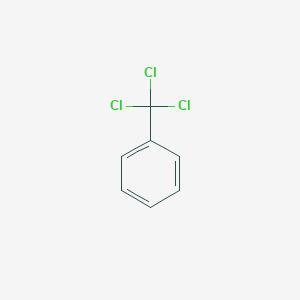
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
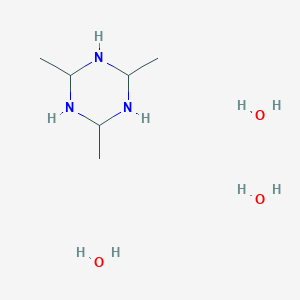
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)